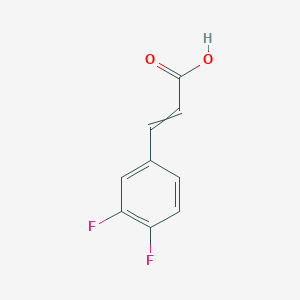

3-(3,4-Difluorophenyl)prop-2-enoic acid

描述

属性

分子式 |

C9H6F2O2 |

|---|---|

分子量 |

184.14 g/mol |

IUPAC 名称 |

3-(3,4-difluorophenyl)prop-2-enoic acid |

InChI |

InChI=1S/C9H6F2O2/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1-5H,(H,12,13) |

InChI 键 |

HXBOHZQZTWAEHJ-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1C=CC(=O)O)F)F |

规范 SMILES |

C1=CC(=C(C=C1C=CC(=O)O)F)F |

产品来源 |

United States |

科学研究应用

Chemistry

3-(3,4-Difluorophenyl)prop-2-enoic acid serves as a vital building block in organic synthesis. It is particularly useful in:

- Cross-Coupling Reactions : Employed in Suzuki-Miyaura reactions to form complex organic molecules.

- Synthesis of Derivatives : Its unique difluorophenyl group allows for the synthesis of various derivatives with tailored properties for specific applications.

| Reaction Type | Description |

|---|---|

| Oxidation | Can be oxidized to form carboxylic acids or ketones. |

| Reduction | Reduction can convert propenoic acid to alcohols or alkanes. |

| Substitution | The difluorophenyl group can undergo nucleophilic substitutions. |

Biology

The compound has been investigated for its potential biological activities:

- Anti-inflammatory Properties : Studies suggest that it may inhibit inflammatory pathways, making it a candidate for anti-inflammatory drug development.

- Anticancer Activity : Preliminary research indicates that it may possess anticancer properties by inhibiting cellular pathways involved in tumor growth .

Medicine

In medicinal chemistry, this compound is explored for its therapeutic potential:

- Mechanism of Action : It interacts with various biological targets, potentially modulating signaling pathways related to inflammation and cancer progression. The difluorophenyl group enhances binding affinity to these targets.

Industry

The compound is also utilized in industrial applications:

- Specialty Chemicals Production : It is employed in the synthesis of specialty chemicals and materials due to its unique chemical reactivity and properties.

Case Study 1: Anticancer Activity

Research conducted on the effects of this compound on cancer cell lines demonstrated significant cytostatic effects. The study highlighted its ability to inhibit cell proliferation in various cancer types, suggesting a pathway for further development as an anticancer agent.

Case Study 2: Anti-inflammatory Effects

A study focusing on the anti-inflammatory potential of this compound revealed its effectiveness in reducing pro-inflammatory cytokine production in vitro. This positions it as a promising candidate for developing new anti-inflammatory drugs.

相似化合物的比较

Table 1: Key Structural and Functional Attributes

Substituent Effects on Bioactivity and Stability

Fluorine vs. Hydroxyl/Methoxy Groups

- 3,4-Difluorophenyl Group : The electron-withdrawing fluorine atoms enhance metabolic stability and binding affinity in drug-receptor interactions. For example, LY3020371, an mGlu2/3 antagonist, leverages the 3,4-difluorophenyl group for improved pharmacokinetics .

- 3,4-Dihydroxyphenyl Group (Caffeic Acid) : The hydroxyl groups confer potent antioxidant activity via radical scavenging but reduce stability under oxidative conditions .

- 4-Hydroxy-3-Methoxyphenyl Group (Ferulic Acid) : The methoxy group increases lipophilicity, enhancing membrane permeability and UV absorption .

Positional Isomerism (3,4- vs. 3,5-Difluorophenyl)

This compound

Caffeic Acid

Ferulic Acid

- Stabilizes lipid membranes in cosmetics and prevents rancidity in foods .

准备方法

Knoevenagel Condensation

The Knoevenagel reaction remains a cornerstone for synthesizing α,β-unsaturated carboxylic acids. For 3-(3,4-difluorophenyl)prop-2-enoic acid, this method involves the condensation of 3,4-difluorobenzaldehyde with malonic acid in the presence of a base catalyst. Piperidine or pyridine is typically employed to facilitate deprotonation and subsequent elimination of water.

Reaction Conditions:

- Solvent: Dimethyl sulfoxide (DMSO) or ethanol

- Temperature: 60–80°C (conventional heating) or microwave-assisted at 60°C

- Catalyst: Piperidine (0.02–0.05 equiv)

- Yield: 70–85%

A representative procedure involves dissolving 3,4-difluorobenzaldehyde (0.5 mmol) and malonic acid (1.0 mmol) in DMSO, followed by the addition of piperidine. Microwave irradiation at 60°C for 30 minutes accelerates the reaction, yielding the target compound after acidification and purification.

Direct Fluorination of Cinnamic Acid Derivatives

An alternative route involves the fluorination of preformed cinnamic acid derivatives. This two-step process begins with the synthesis of 3-(3,4-dihydroxyphenyl)prop-2-enoic acid, followed by selective fluorination using diethylaminosulfur trifluoride (DAST) or xenon difluoride (XeF₂).

Key Challenges:

- Regioselective fluorination at the 3- and 4-positions

- Minimizing over-fluorination or defunctionalization

- Typical Yield: 50–65% after column chromatography

Enzymatic and Biocatalytic Methods

Phenylalanine Ammonia-Lyase (PAL)-Mediated Synthesis

Recent advances utilize engineered Escherichia coli BL21(DE3) cells expressing PAL to catalyze the amination of 3-(3,4-difluorophenyl)acrylic acid. This method offers enantiomeric excess (>99% ee) for pharmaceutical applications.

Procedure Overview:

- Substrate Preparation: 3-(3,4-Difluorophenyl)acrylic acid (0.5 mmol) in DMSO

- Biotransformation: Incubation with E. coli cells (400 mg wet paste) at 37°C, pH 10.0 (adjusted with NH₄OH/CO₂)

- Product Isolation: Acidification to pH <2.0, centrifugation, and ion-exchange chromatography

- Yield: 84% with 99% ee

Advantages:

- Stereochemical control without chiral auxiliaries

- Environmentally benign conditions

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

To address scalability, industries adopt continuous flow chemistry for synthesizing this compound. A representative protocol involves:

| Parameter | Condition |

|---|---|

| Reactor Type | Microtubular (ID: 0.5 mm) |

| Residence Time | 10–15 minutes |

| Temperature | 80°C |

| Catalytic System | Heterogeneous piperidine-on-silica |

| Throughput | 1.2 kg/day |

| Purity | >98% (HPLC) |

This method reduces side reactions and improves heat transfer compared to batch processes.

Solvent-Free Mechanochemical Synthesis

Ball-milling techniques eliminate solvent use by leveraging mechanical energy to drive the Knoevenagel condensation:

- Reagents: 3,4-Difluorobenzaldehyde + malonic acid (1:2 molar ratio)

- Catalyst: Piperidine (5 mol%)

- Milling Time: 2 hours

- Yield: 78% with 95% trans-selectivity

Comparative Analysis of Methods

The table below summarizes critical metrics for each synthesis route:

| Method | Yield (%) | Purity (%) | Stereoselectivity | Scalability |

|---|---|---|---|---|

| Knoevenagel | 70–85 | 95–98 | Moderate (E/Z 8:2) | High |

| Enzymatic | 80–84 | 99+ | >99% ee | Moderate |

| Continuous Flow | 85–90 | 98+ | High (E/Z 9:1) | Industrial |

| Mechanochemical | 75–78 | 94–96 | Moderate (E/Z 8:2) | Pilot-Scale |

Reaction Optimization and Troubleshooting

Common Side Reactions

- Decarboxylation: Occurs above 100°C; mitigated by controlled heating and inert atmospheres.

- Z-Isomer Formation: Additives like Ti(OiPr)₄ improve E-selectivity to >95%.

- Fluorine Loss: Avoid prolonged exposure to strong acids/bases to preserve C-F bonds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。